molecular formula C21H18N2O4S B2638800 4-ethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 921525-39-5

4-ethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2638800
CAS No.: 921525-39-5
M. Wt: 394.45
InChI Key: UKVOSLGCPNUEQK-UHFFFAOYSA-N
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Description

The compound 4-ethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide (CAS: 921525-39-5) is a benzamide derivative featuring a thiazole ring substituted with a 7-methoxybenzofuran moiety and an ethoxy group on the benzamide core. Its molecular formula is C₂₁H₁₈N₂O₄S, with a molar mass of 394.44 g/mol . The structure combines aromatic (benzofuran, benzamide) and heterocyclic (thiazole) elements, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

4-ethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4S/c1-3-26-15-9-7-13(8-10-15)20(24)23-21-22-16(12-28-21)18-11-14-5-4-6-17(25-2)19(14)27-18/h4-12H,3H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKVOSLGCPNUEQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(O3)C(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic synthesis. The general synthetic route includes:

    Formation of the Benzofuran Moiety: This step involves the synthesis of 7-methoxy-1-benzofuran-2-yl precursor through cyclization reactions.

    Thiazole Ring Formation: The thiazole ring is synthesized by reacting appropriate thioamide and α-haloketone under controlled conditions.

    Coupling Reactions: The benzofuran and thiazole intermediates are coupled using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

    Final Amidation: The final step involves the amidation reaction where the ethoxy group is introduced to form the benzamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes:

    Optimization of Reaction Conditions: Temperature, solvent, and reaction time are optimized for each step.

    Purification Techniques: Techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzofuran and thiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzofuran or thiazole derivatives.

Scientific Research Applications

Antiviral Applications

Recent studies have highlighted the antiviral properties of compounds structurally related to 4-ethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide. Research indicates that benzofuran derivatives exhibit significant inhibitory effects against various viruses. For instance, compounds similar to this structure have shown promising results against HIV and other viral pathogens by targeting viral enzymes and inhibiting their replication processes .

Case Study:
In a study evaluating the antiviral activity of substituted benzofuran derivatives, it was found that certain compounds demonstrated superior efficacy against HIV strains compared to standard treatments. The mechanism involved the inhibition of reverse transcriptase, which is crucial for viral replication .

Anticancer Applications

The anticancer potential of this compound has also been investigated. Compounds with similar thiazole and benzofuran moieties have been reported to exhibit cytotoxic effects on various cancer cell lines. These effects are often attributed to the ability of these compounds to induce apoptosis and inhibit tumor growth through multiple pathways, including the modulation of signaling pathways involved in cell proliferation and survival .

Data Table: Anticancer Activity

Compound StructureCancer Cell LineIC50 (µM)Mechanism of Action
4-Ethoxy derivativeMCF-7 (Breast)15Apoptosis induction
Benzofuran analogHeLa (Cervical)20Cell cycle arrest
Thiazole derivativeA549 (Lung)12Inhibition of topoisomerase

Antimicrobial Applications

The antimicrobial properties of this compound have been explored in various studies. Similar compounds have shown effectiveness against a range of bacterial strains, suggesting potential for development as new antimicrobial agents. The mechanism often involves disruption of bacterial cell walls or interference with essential metabolic processes .

Case Study:
A study assessing the antimicrobial efficacy of thiazole derivatives revealed that specific modifications to the benzofuran structure enhanced activity against Gram-positive and Gram-negative bacteria. The findings indicate that structural variations can significantly influence antimicrobial potency .

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways.

    Pathways Involved: It may modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table highlights key structural analogs, their substituents, and reported biological activities:

Compound Name Molecular Formula Substituents Biological Activity/Notes Reference
Target Compound C₂₁H₁₈N₂O₄S Ethoxy (benzamide), 7-methoxybenzofuran (thiazole) Structural basis for potential kinase or enzyme modulation
4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide C₂₅H₂₇N₃O₇S₂ Sulfamoyl group (benzamide), 7-methoxybenzofuran (thiazole) Increased molecular weight (545.63 g/mol); sulfamoyl may enhance solubility
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide C₂₃H₁₉N₂O₂S Phenoxy (benzamide), 4-methylphenyl (thiazole) 129.23% activity in plant growth modulation (p < 0.05)
2-{3-[{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazin-1-ylidene}methyl]-4-methoxyphenyl}benzamide bromide (EMAC2062) C₂₂H₁₆BrClN₄O₂S Chlorophenyl, hydrazineidene, methoxy HIV-1 RT inhibition; synthesis yield: 84.74%
4-(azepan-1-ylsulfonyl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide C₂₆H₂₅N₃O₃S₂ Azepane-sulfonyl (benzamide), phenoxyphenyl (thiazole) Potential CNS activity due to sulfonyl and phenoxy groups

Key Structural Differences and Implications

Benzamide Core Modifications: The target compound’s ethoxy group contrasts with analogs featuring sulfamoyl () or phenoxy () groups. Ethoxy may improve metabolic stability compared to bulkier substituents .

Thiazole Ring Substitutions: Substitutions like 4-phenoxyphenyl () or 4-chlorophenyl () introduce halogen or aryl groups, which could influence lipophilicity and target affinity.

Biological Activity Trends :

  • Compounds with sulfonamide/sulfamoyl groups (e.g., ) often exhibit enhanced solubility but may face pharmacokinetic challenges due to high polarity.
  • Hydrazineidene -containing analogs (e.g., EMAC2062) show promise in antiviral contexts but require stability optimization .

Biological Activity

The compound 4-ethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide is a derivative of benzofuran and thiazole that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its anticancer, antibacterial, and antiviral properties, as well as its structure-activity relationships (SAR).

Chemical Structure

The chemical structure of the compound can be represented as follows:

C21H22N2O5S\text{C}_{21}\text{H}_{22}\text{N}_2\text{O}_5\text{S}

This structure includes a benzamide moiety linked to a thiazole and a methoxy-substituted benzofuran, which are critical for its biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzofuran derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Assays : In MTT assays, compounds similar to this compound exhibited IC50 values ranging from 5 μM to 10 μM against leukemia cell lines such as K562 and HL60, indicating significant cytotoxicity without affecting normal cells .
CompoundCell LineIC50 (μM)
This compoundK5625
This compoundHL6010

Antibacterial Activity

The compound has also been tested for antibacterial properties. Benzofuran derivatives have shown activity against various bacterial strains:

  • Antibacterial Screening : The compound demonstrated moderate to high antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, it exhibited minimum inhibitory concentrations (MIC) ranging from 50 μg/mL to 100 μg/mL against Staphylococcus aureus and Escherichia coli .
Bacterial StrainMIC (μg/mL)
Staphylococcus aureus50
Escherichia coli100

Antiviral Activity

Research into the antiviral properties of benzofuran derivatives indicates potential efficacy against viral infections. The compound's thiazole component is particularly noted for enhancing antiviral activity:

  • Inhibitory Concentration : Compounds related to this structure have shown IC50 values in the low micromolar range against viruses like HIV and influenza .

Structure–Activity Relationship (SAR)

The biological activity of benzofuran derivatives is heavily influenced by their structural components:

  • Methoxy Substituents : The presence of methoxy groups has been correlated with increased cytotoxicity and antibacterial activity.
  • Thiazole Integration : The thiazole ring enhances binding affinity to biological targets, which is crucial for both anticancer and antibacterial activities.
  • Benzamide Linkage : The amide bond is essential for maintaining the structural integrity necessary for biological interactions.

Case Studies

Several case studies illustrate the effectiveness of compounds with similar structures:

  • In a study by , a series of benzofuran derivatives were synthesized and tested for their anticancer properties, showing that modifications at the C-2 position significantly affected cytotoxicity.
  • Another study demonstrated that specific substitutions on the benzofuran ring enhanced binding interactions with target proteins involved in cancer cell proliferation .

Q & A

Q. How does this compound compare to nitazoxanide derivatives?

  • Answer :
  • Structural comparison : The ethoxybenzamide-thiazole core replaces nitazoxanide’s nitro group, reducing hepatotoxicity (ALT levels <20 U/L vs. 35 U/L in mice) .
  • Bioactivity : Broader-spectrum antimicrobial activity but lower potency against protozoa (e.g., Giardia IC₅₀ = 5.2 μM vs. 1.8 μM for nitazoxanide) .

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